molecular formula C10H17BrN2O5 B557132 (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 135630-90-9

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B557132
M. Wt: 325.16 g/mol
InChI Key: CBCUCJIZACLGGN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid” appears to be a complex organic compound. It contains a bromoacetamido group, a tert-butoxycarbonyl amino group, and a propanoic acid group. The “(S)” at the beginning suggests it’s the “S” enantiomer of the compound, indicating its stereochemistry.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, compounds like this are often synthesized using peptide synthesis methods, where different amino acid units are linked together.



Molecular Structure Analysis

The molecular structure would likely show the different functional groups attached to a central carbon backbone. The stereochemistry would be indicated by the arrangement of these groups in three-dimensional space.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis. However, the compound contains several functional groups that could potentially undergo a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present, but without specific data, these would only be estimates.


Scientific Research Applications

Enzyme Inhibition

One notable application involves the synthesis of electrophilic amide analogues of (S)-2,3-diaminopropionic acid as potential inhibitors of L-asparagine synthetase, a critical enzyme in amino acid biosynthesis. These compounds, including derivatives of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, were evaluated for their ability to inhibit the enzyme and exhibit antitumor activity (Mokotoff & Logue, 1981).

Synthetic Methodology

The compound has also been pivotal in the development of novel synthetic methodologies. For instance, it played a crucial role in the asymmetric synthesis of both enantiomers of neuroexcitant compounds, demonstrating its versatility in synthesizing enantiomerically pure substances (Pajouhesh et al., 2000). Additionally, it has been utilized in the synthesis of chiral monomers for the preparation of stereoregular polyamides, showcasing its application in polymer science (Gómez et al., 2003).

Enantioselective Synthesis

In the realm of enantioselective synthesis, the compound has facilitated the preparation of enantiomerically pure α-amino acids, underscoring its importance in producing chiral building blocks for pharmaceuticals and peptide synthesis (Williams et al., 2003). This highlights the compound's critical role in advancing methodologies for the synthesis of biologically active molecules.

Materials Science

Furthermore, derivatives of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid have been used in materials science, particularly in the synthesis and characterization of organotellurium and organoselenium compounds (Singh et al., 2018). These studies contribute to our understanding of the properties and applications of these elements in organic chemistry.

Safety And Hazards

Without specific information, it’s hard to provide a detailed safety and hazard analysis. However, as with all chemicals, proper safety precautions should be taken when handling this compound.


Future Directions

The future directions for research into this compound would depend on its biological activity and potential applications. Without more information, it’s hard to speculate on what these might be.


properties

IUPAC Name

(2S)-3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCUCJIZACLGGN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427331
Record name 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

135630-90-9
Record name 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.